2-Iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene
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Overview
Description
2-Iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene is an organic compound characterized by the presence of an iodine atom, a methyl group, and a prop-2-yn-1-yloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenol (p-cresol) as the starting material.
Iodination: The phenol group is iodinated using iodine and an oxidizing agent such as sodium iodate or hydrogen peroxide in an acidic medium to form 2-iodo-4-methylphenol.
Alkylation: The iodinated phenol is then subjected to alkylation with propargyl bromide in the presence of a base like potassium carbonate or sodium hydride to introduce the prop-2-yn-1-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The triple bond in the prop-2-yn-1-yloxy group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution: Formation of azides or nitriles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
2-Iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, forming stable triazole linkages with azides.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-methylphenol: Lacks the prop-2-yn-1-yloxy group.
4-Methyl-1-(prop-2-yn-1-yloxy)benzene: Lacks the iodine atom.
2-Iodo-1-(prop-2-yn-1-yloxy)benzene: Lacks the methyl group.
Uniqueness
2-Iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C10H9IO |
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Molecular Weight |
272.08 g/mol |
IUPAC Name |
2-iodo-4-methyl-1-prop-2-ynoxybenzene |
InChI |
InChI=1S/C10H9IO/c1-3-6-12-10-5-4-8(2)7-9(10)11/h1,4-5,7H,6H2,2H3 |
InChI Key |
KQULWIDXQUMDFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC#C)I |
Origin of Product |
United States |
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